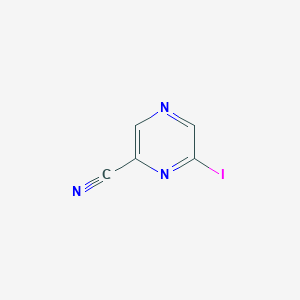

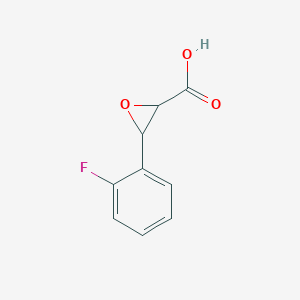

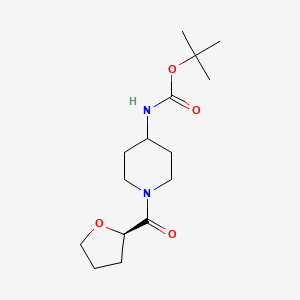

![molecular formula C11H12BrN3O2 B3096585 tert-Butyl 4-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate CAS No. 1286754-61-7](/img/structure/B3096585.png)

tert-Butyl 4-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a new strategy to obtain pyrazolo[3,4-b]pyridine from the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline has been reported .科学的研究の応用

Synthesis of Spiropiperidine Lactam Inhibitors

A study reported the synthesis of spiropiperidine lactam-based acetyl-CoA carboxylase inhibitors, which are important for medical research. The synthesis involved a tert-butyl pyrazolospirolactam core, highlighting the compound's role in creating complex molecules with potential biological activity (Huard et al., 2012).

Anionic Cascade Recyclization

Another research focused on the anionic cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines to form new heterocyclic structures. This study underscores the versatility of tert-butyl pyrazolyl derivatives in synthesizing complex heterocyclic systems (Ivanov, 2020).

Synthesis of Pyrazole-Based Ligands

Research into the synthesis of pyrazole-based pyridine ligands for extracting metal ions like Nickel(II) and Copper(II) further demonstrates the compound's utility in creating functional materials with specific chemical properties. This application is particularly relevant in the field of coordination chemistry and metal recovery processes (Pearce et al., 2017).

Novel Synthesis Routes

Efficient synthesis routes for new pyrazolo[3,4-b]pyridine products from the condensation of pyrazole-5-amine derivatives highlight the compound's role in creating N-fused heterocyclic products. This research exemplifies the compound's utility in organic synthesis, offering pathways to novel heterocyclic compounds with potential applications in various fields (Ghaedi et al., 2015).

Hydrogen-Bonded Structures

Investigations into the hydrogen-bonded structures of pyrazolo[3,4-b]pyridine derivatives reveal the compound's significance in studying molecular interactions and crystal engineering. Such studies contribute to our understanding of molecular assemblies and their potential applications in materials science (Trilleras et al., 2008).

作用機序

Target of Action

Tert-Butyl 4-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate, also known as 1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 4-bromo-, 1,1-dimethylethyl ester, is a synthetic compound. Similar pyrazolo[3,4-b]pyridine derivatives have been reported to inhibit tropomyosin receptor kinases (trks) , which are associated with cell proliferation and differentiation .

Mode of Action

It is suggested that similar compounds may interact with their targets (such as trks) by occupying the atp pocket , leading to inhibition of the kinase activity and thus affecting the downstream signaling pathways .

Biochemical Pathways

Trks, which are potential targets of similar compounds, are known to trigger downstream signal transduction pathways, including ras/erk, plc-γ, and pi3k/akt . These pathways are associated with cell proliferation, differentiation, and survival .

Pharmacokinetics

One of the similar compounds was reported to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 , which might influence its bioavailability and metabolism.

Result of Action

Inhibition of trks by similar compounds could potentially lead to the suppression of cell proliferation and differentiation .

特性

IUPAC Name |

tert-butyl 4-bromopyrazolo[3,4-b]pyridine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3O2/c1-11(2,3)17-10(16)15-9-7(6-14-15)8(12)4-5-13-9/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKLQGNUAJSUNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=NC=CC(=C2C=N1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B3096511.png)

![N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide](/img/structure/B3096564.png)

![Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate](/img/structure/B3096571.png)

![5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline](/img/structure/B3096575.png)